CZ415 - 1429639-50-8

CZ415

Catalog Number: EVT-266424
CAS Number: 1429639-50-8
Molecular Formula: C22H29N5O4S
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CZ415 is a potent, highly selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It is classified as a small molecule inhibitor and plays a crucial role in scientific research as a tool to investigate the biological functions of mTOR and its involvement in various cellular processes, including cell growth, proliferation, survival, and autophagy. [, , , ]

Mechanism of Action

CZ415 exerts its biological activity by competitively binding to the ATP-binding site of mTOR kinase, thereby inhibiting its catalytic activity. [] This inhibition disrupts the formation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key regulators of various cellular processes. [, , , ] By inhibiting mTORC1, CZ415 suppresses the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately leading to the inhibition of protein synthesis and cell growth. [] Additionally, CZ415-mediated inhibition of mTORC2 leads to the dephosphorylation of AKT at Ser-473, further contributing to its anti-proliferative and pro-apoptotic effects. []

Applications
  • Head and Neck Squamous Cell Carcinoma (HNSCC): In vitro studies showed that CZ415 effectively inhibited the survival and proliferation of HNSCC cells, induced apoptosis, and blocked mTORC1/2 activation. [] In vivo studies using a nude mice xenograft model demonstrated that CZ415 significantly inhibited tumor growth. []
  • Papillary Thyroid Carcinoma (PTC): CZ415 exhibited potent anti-tumor activity against PTC cells in vitro by inhibiting cell survival, inducing apoptosis, and causing cell cycle arrest. [] Moreover, oral administration of CZ415 effectively suppressed PTC tumor growth in a mouse xenograft model. []
  • Osteosarcoma: CZ415 demonstrated potent anti-osteosarcoma activity by inhibiting cell survival and proliferation, inducing apoptosis, and disrupting cell cycle progression in various osteosarcoma cell lines and primary cells. [, ] In vivo studies revealed that oral administration of CZ415 significantly suppressed tumor growth in a mouse model of osteosarcoma. []
  • Cervical Cancer: CZ415 exhibited anti-tumor activity against cervical cancer cells in vitro and in vivo, suppressing cell proliferation and promoting apoptosis. []
  • Hepatocellular Carcinoma: CZ415 showed promising activity against hepatocellular carcinoma cells. []
  • Collagen-Induced Arthritis: CZ415 demonstrated in vivo efficacy in a mouse model of collagen-induced arthritis, highlighting its potential for treating inflammatory diseases. []

3-Methyladenine (3-MA)

Compound Description: 3-Methyladenine is a widely used autophagy inhibitor that blocks autophagosome formation by inhibiting phosphatidylinositol 3-kinases, specifically Class III PI3K, which is involved in the early stages of autophagy. [, ]

Relevance: Studies have shown that 3-MA enhances the anti-tumor activity of CZ415 in various cancer cells, including papillary thyroid carcinoma and head and neck squamous cell carcinoma, by suppressing autophagy, a cell survival mechanism. This suggests that combined treatment with CZ415 and autophagy inhibitors like 3-MA could be a potential therapeutic strategy for cancer treatment. [, ]

Chloroquine

Compound Description: Chloroquine is another autophagy inhibitor that acts by blocking the fusion of autophagosomes with lysosomes, preventing the degradation of autophagic cargo. []

Relevance: Similar to 3-MA, chloroquine has been found to sensitize head and neck squamous cell carcinoma cells to CZ415-induced cell death by inhibiting autophagy. This further supports the potential of combining CZ415 with autophagy inhibitors for enhanced anti-cancer effects. []

MEK162

Compound Description: MEK162 (Binimetinib) is an allosteric inhibitor of MEK1 and MEK2, which are upstream kinases in the ERK-MAPK signaling pathway. [, ]

Relevance: Research has shown that ERK-MAPK pathway activation might contribute to resistance against CZ415 in osteosarcoma cells. Inhibiting ERK activation with MEK162 was found to significantly enhance the anti-tumor effects of CZ415 both in vitro and in vivo, suggesting a synergistic effect between CZ415 and MEK inhibitors in targeting osteosarcoma. [, ]

U0126

Compound Description: U0126 is a selective inhibitor of MEK1 and MEK2, also acting on the ERK-MAPK pathway. []

Relevance: Like MEK162, U0126 demonstrated synergistic effects with CZ415 in inducing apoptosis in osteosarcoma cells, further supporting the role of ERK-MAPK pathway inhibition in enhancing CZ415's anti-cancer activity. []

Properties

CAS Number

1429639-50-8

Product Name

CZ415

IUPAC Name

1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea

Molecular Formula

C22H29N5O4S

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1

InChI Key

IZLPVLBNRGPOHA-AWEZNQCLSA-N

SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C

Solubility

Soluble in DMSO, not in water

Synonyms

CZ415; CZ-415; CZ 415.

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.